1-[(chloromethyl)sulfanyl]-3-methoxypropane
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Overview
Description
1-[(Chloromethyl)sulfanyl]-3-methoxypropane is an organic compound with the molecular formula C(5)H({11})ClOS. This compound is characterized by the presence of a chloromethyl group attached to a sulfanyl group, which is further connected to a methoxypropane chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(chloromethyl)sulfanyl]-3-methoxypropane typically involves the reaction of 3-methoxypropane-1-thiol with chloromethyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted at a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using distillation or recrystallization techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-[(Chloromethyl)sulfanyl]-3-methoxypropane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding thiol derivatives.
Scientific Research Applications
1-[(Chloromethyl)sulfanyl]-3-methoxypropane has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for thiol-containing biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[(chloromethyl)sulfanyl]-3-methoxypropane is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This property is exploited in various chemical reactions to introduce different functional groups into the molecule. Additionally, the sulfanyl group can participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
1-[(Chloromethyl)sulfanyl]butane: Similar structure but with a butane chain instead of a methoxypropane chain.
1-[(Chloromethyl)sulfanyl]-2-methoxyethane: Similar structure but with a methoxyethane chain.
Uniqueness: 1-[(Chloromethyl)sulfanyl]-3-methoxypropane is unique due to the presence of both a chloromethyl group and a methoxypropane chain, which imparts distinct reactivity and solubility properties. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
1565552-67-1 |
---|---|
Molecular Formula |
C5H11ClOS |
Molecular Weight |
154.7 |
Purity |
85 |
Origin of Product |
United States |
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